N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine ring fused with a benzo[d]thiazole ring, and a carboxamide group attached to the benzo[d]thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide is a pharmacologically active compound Similar compounds have been shown to inhibit cdk2, a target for cancer treatment .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines, which are structurally similar, are known to be purine analogs and have valuable properties as antimetabolites in purine biochemical activity .
Biochemical Pathways
As a purine analog, it could potentially interfere with purine metabolism .
Result of Action
Compounds with similar structures have shown cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and recycling of solvents and catalysts to minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core but differ in the fused ring structure and functional groups.
Benzo[d]thiazole derivatives: These compounds have a benzo[d]thiazole ring but may lack the pyrazolo[1,5-a]pyridine moiety.
Carboxamide derivatives: These compounds contain a carboxamide group but may have different heterocyclic cores.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-15(10-1-2-13-14(7-10)21-9-16-13)18-11-4-6-19-12(8-11)3-5-17-19/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRIVKJBZRNIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=CC=NN4C=C3)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.